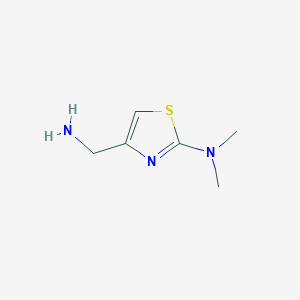

4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine

Description

The exact mass of the compound 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-9(2)6-8-5(3-7)4-10-6/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXPXNBQZCSGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023818-77-0 | |

| Record name | 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine synthesis pathway

Executive Summary

This guide details the synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine , a versatile heterocyclic scaffold often utilized in medicinal chemistry as a pharmacophore for H2-receptor antagonists, kinase inhibitors, and peptidomimetics.[1]

The selected pathway prioritizes scalability and intermediate stability .[1] We utilize a modified Hantzsch Thiazole Synthesis to construct the core, followed by a Delépine Reaction to install the primary amine. This route avoids the over-alkylation issues common with direct ammonolysis and bypasses the need for expensive, pre-protected amino-ketone precursors.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a 1,3-thiazole core substituted at the C2 position with a dimethylamino group and at the C4 position with an aminomethyl group.

Strategic Disconnection:

-

C4-Aminomethyl Bond: The primary amine is best installed via a "masked" nitrogen equivalent to prevent polymerization.[1] The chloromethyl group is the ideal precursor.

-

Thiazole Ring Construction: The C2-dimethylamino group dictates the use of 1,1-dimethylthiourea .[1] The C4-chloromethyl moiety implies the use of 1,3-dichloroacetone as the electrophilic partner.[1]

The Pathway:

-

Step 1 (Cyclization): Condensation of 1,1-dimethylthiourea with 1,3-dichloroacetone yields the 4-(chloromethyl) intermediate.[1]

-

Step 2 (Amination): Nucleophilic substitution with Hexamethylenetetramine (HMTA) followed by acid hydrolysis (Delépine Reaction) liberates the primary amine.

Caption: Retrosynthetic disconnection showing the logic of using the Delépine reaction to preserve the primary amine fidelity.

Part 2: Detailed Experimental Protocols

Step 1: Hantzsch Cyclization

Objective: Synthesis of 4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride.[1]

Mechanism: The sulfur atom of the thiourea attacks the

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 1,1-Dimethylthiourea | 104.17 | 1.0 | Nucleophile |

| 1,3-Dichloroacetone | 126.97 | 1.05 | Electrophile |

| Acetone | Solvent | - | Reaction Medium |

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Purge with nitrogen.[1]

-

Dissolution: Dissolve 1,1-dimethylthiourea (10.4 g, 100 mmol) in Acetone (150 mL).

-

Addition: Dissolve 1,3-dichloroacetone (13.3 g, 105 mmol) in Acetone (50 mL). Add this solution dropwise to the flask at room temperature over 30 minutes.

-

Critical Note: 1,3-Dichloroacetone is a severe lachrymator.[1] Handle exclusively in a fume hood.

-

-

Reaction: The reaction is exothermic.[1][3] A white precipitate (the hydrochloride salt) will begin to form within 1 hour. Stir at room temperature for 12 hours.

-

Workup: Cool the suspension to 0–5°C for 1 hour. Filter the white solid under vacuum.

-

Purification: Wash the filter cake with cold acetone (2 x 30 mL) to remove unreacted dichloroacetone. Dry under vacuum.[1][4]

-

Yield: Expected yield is 75–85% (approx. 16–18 g).

-

Characterization: The product is the HCl salt. Free basing at this stage is not recommended due to the instability of the free chloromethyl amine (risk of self-alkylation).[1]

-

Step 2: Delépine Amination

Objective: Conversion of the chloromethyl group to a primary aminomethyl group.[1]

Mechanism: The chloromethyl thiazole reacts with HMTA to form a stable quaternary hexaminium salt.[1] Acid hydrolysis cleaves the formaldehyde cage, releasing the primary amine.

| Reagent | MW ( g/mol ) | Equiv.[2][4] | Role |

| Step 1 Intermediate | 213.13 (HCl salt) | 1.0 | Substrate |

| Hexamethylenetetramine | 140.19 | 1.1 | Aminating Agent |

| Chloroform | Solvent | - | Solvent (Step A) |

| Ethanol / Conc.[1] HCl | Solvent | - | Hydrolysis (Step B)[1] |

Protocol:

-

Quaternization:

-

Suspend the chloromethyl intermediate (10.6 g, 50 mmol) in Chloroform (100 mL).

-

Add Hexamethylenetetramine (7.7 g, 55 mmol) in one portion.

-

Reflux the mixture for 4 hours. The suspension will thicken as the quaternary salt ("Sommelet salt") precipitates.

-

Cool to room temperature, filter, and wash with Chloroform.

-

-

Hydrolysis:

-

Isolation:

-

Cool the reaction mixture. Filter off any inorganic salts (NH4Cl).

-

Concentrate the filtrate to dryness.

-

Recrystallize the residue from Ethanol/Ether to obtain the target dihydrochloride salt .

-

Part 3: Reaction Pathway Visualization

The following diagram illustrates the chemical flow, highlighting the key intermediate states and the specific reagents required for transformation.

Caption: Step-by-step reaction flow from raw materials to the final dihydrochloride salt.

Part 4: Quality Control & Analytical Data

To validate the synthesis, compare your product against these expected spectral parameters.

| Parameter | Expected Value (HCl Salt) | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator.[1] |

| 1H NMR (DMSO-d6) | Characteristic dimethylamino singlet. | |

| 1H NMR (DMSO-d6) | Methylene protons adjacent to amine. | |

| 1H NMR (DMSO-d6) | C5 proton singlet. | |

| Mass Spec (ESI+) | m/z 158.1 [M+H]+ | Base peak corresponds to free base mass. |

Part 5: Safety & Handling

-

1,3-Dichloroacetone (DCA):

-

Thioureas:

-

Hazard: Potential goitrogens; avoid skin contact.[1]

-

-

Waste Disposal:

-

Aqueous waste from the Delépine hydrolysis contains formaldehyde. Treat with sodium bisulfite before disposal to neutralize aldehydes.[1]

-

References

-

Hantzsch Thiazole Synthesis General Methodology

-

Synthesis of Chloromethyl Thiazoles

-

Delépine Reaction Protocol

- Title: "The Delépine Reaction in the Synthesis of Primary Amines"

- Source:Journal of Chemical Educ

- Context: Validates the use of HMTA for converting sensitive alkyl halides to primary amines without over-alkyl

-

URL:[Link]

Sources

- 1. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 2. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine

Introduction

4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a substituted aminothiazole that holds potential interest for researchers in drug discovery and development. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] A comprehensive understanding of the physicochemical properties of this specific derivative is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development and ensuring analytical reproducibility.

This technical guide provides a detailed overview of the core physicochemical characteristics of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. Where experimental data is available, it is presented and discussed. In instances where specific experimental values are not publicly accessible, this guide details the robust, industry-standard methodologies for their determination. This approach ensures a self-validating framework for researchers to either utilize existing data or generate new, high-quality data for their specific applications.

Compound Identity and Core Properties

A foundational aspect of any physicochemical characterization is the unambiguous identification of the molecule. The following table summarizes the key identifiers and computed properties for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.

| Identifier/Property | Value | Source |

| IUPAC Name | 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine | [3] |

| CAS Number | 116252-53-0 | [3] |

| Molecular Formula | C₆H₁₁N₃S | [3] |

| Molecular Weight | 157.24 g/mol | [3] |

| Chemical Structure |  | PubChem CID: 351685 |

| Predicted XLogP3-AA | 0.5 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Acid Dissociation Constant (pKa)

The pKa value, the negative logarithm of the acid dissociation constant, is a critical parameter that governs the extent of ionization of a molecule at a given pH. For 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, there are three potential sites of protonation: the 2-amino group, the N,N-dimethylamino group, and the nitrogen atom within the thiazole ring. The distribution of ionized and non-ionized species will profoundly impact solubility, lipophilicity, membrane permeability, and receptor binding.

As of the date of this guide, no experimental pKa values for this compound have been reported in the public domain. The determination of the pKa values is therefore a crucial first step in its comprehensive characterization.

Recommended Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. The principle lies in monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine and dissolve it in a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water, to ensure complete dissolution. The final concentration should be in the range of 1-10 mM.

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa range.

-

Titration:

-

Place the analyte solution in a thermostatted vessel under a nitrogen atmosphere to prevent dissolution of atmospheric CO₂.

-

Use a calibrated micro-burette to add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH value after each addition, ensuring the reading stabilizes.

-

Continue the titration several pH units past the expected equivalence point(s).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa value(s) can be determined from the midpoint of the buffer region(s) or by calculating the first derivative of the titration curve, where the pKa corresponds to the volume at the peak(s).

-

Causality in Experimental Choices: The use of a co-solvent is often necessary for compounds with limited aqueous solubility. However, it is crucial to note that the apparent pKa (pKa') measured in a co-solvent system will differ from the aqueous pKa. Extrapolation to 0% co-solvent is required to determine the true aqueous pKa. The nitrogen atmosphere is critical for accurate measurements, especially when titrating with a base, to avoid the interference of carbonic acid formation.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipophilic environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between octan-1-ol and water, or the distribution coefficient (logD) at a specific pH, which considers all ionic species.

The predicted XLogP3-AA of 0.5 for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine suggests it is a relatively hydrophilic compound.[3] However, experimental determination is essential for accurate assessment. Given the multiple ionizable groups, its lipophilicity will be highly dependent on pH, making logD the more physiologically relevant parameter.

Recommended Experimental Protocol: Shake-Flask Method for logD

The shake-flask method is the gold standard for determining logP and logD values. It involves directly measuring the concentration of the analyte in both the aqueous and organic phases after they have reached equilibrium.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline) and vice-versa by shaking them together overnight and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the compound-containing pre-saturated aqueous buffer.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Calculation: The logD is calculated using the following formula:

-

logD = log ( [Compound]octanol / [Compound]aqueous )

-

Causality in Experimental Choices: Pre-saturation of the solvents is a critical step to ensure that the volume of each phase does not change during the experiment due to mutual solubility, which would affect the accuracy of the final concentration measurements. Centrifugation is essential to prevent cross-contamination of the phases from micro-emulsions that can form during shaking.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences the dissolution rate and bioavailability of a drug candidate. Poor solubility can be a major hurdle in drug development. As no experimental solubility data for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is currently available, its determination is highly recommended.

Recommended Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. This is the most relevant solubility measurement for predicting in vivo dissolution.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess the pH-solubility profile.

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

A visual inspection for the presence of undissolved solid should confirm that a saturated solution has been achieved.

-

-

Separation of Solid and Liquid Phases:

-

Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

-

Causality in Experimental Choices: Using an excess of solid material is the defining principle of this method, ensuring that the solution is truly saturated at equilibrium. The extended equilibration time is necessary because the dissolution of some crystalline solids can be slow. Filtration or centrifugation is crucial to remove any undissolved particles that would lead to an overestimation of solubility.

Caption: Workflow for thermodynamic solubility determination.

Thermal Properties

The thermal behavior of a compound, including its melting point and decomposition temperature, is critical for manufacturing, storage, and stability assessment.

Melting Point

The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range. The melting point of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine has been reported by a commercial supplier.

| Property | Value | Source |

| Melting Point | 150-151 °C |

This value provides a crucial data point for identity confirmation and purity assessment.

Recommended Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the compound into a DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis:

-

The melting transition is observed as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically reported as the melting point.

-

The area under the peak corresponds to the heat of fusion.

-

Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass as a function of temperature. This analysis can identify the temperature at which the compound begins to decompose.

Recommended Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place 5-10 mg of the compound onto the TGA balance pan.

-

Instrument Setup: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass versus temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition or evaporation of volatiles.

-

Conclusion

This technical guide has outlined the key physicochemical properties of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine and provided a framework for their experimental determination. While some data, such as the melting point, is available, a full characterization requires the experimental determination of its pKa, logD profile, and aqueous solubility. The detailed protocols provided herein offer a robust starting point for researchers to generate high-quality, reliable data, which is indispensable for advancing the study and application of this promising 2-aminothiazole derivative in a drug discovery and development context.

References

- [ResearchGate. Experimental and ab initio Computational Studies on Dimethyl-(4-{4-{3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenyl)-amine.]()

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | C6H11N3S | CID 351685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine | 140176-73-4 [smolecule.com]

- 5. N,4-Dimethyl-1,3-thiazol-2-amine - High purity | EN [georganics.sk]

- 6. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PubChemLite - 4-(aminomethyl)-n,n-dimethyl-1,3-thiazol-2-amine (C6H11N3S) [pubchemlite.lcsb.uni.lu]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. The physicochemical properties and chemical composition of trehalose lipids produced by Rhodococcus erythropolis 51T7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-(aminomethyl)-N,N-dimethyl-1,2-thiazol-5-amine | C6H11N3S | CID 83618742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 19. GSRS [gsrs.ncats.nih.gov]

- 20. 2-(Dimethylaminomethyl)-4-(2-aminoethylthiomethyl)thiazole | 78441-62-0 [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 23. srdata.nist.gov [srdata.nist.gov]

- 24. chemsynthesis.com [chemsynthesis.com]

- 25. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Technical Guide to Structural Optimization and Biological Application

Executive Summary: The "Privileged" Pharmacophore

The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its unique electronic distribution: the thiazole ring acts as an aromatic spacer, while the amine (donor) and ring nitrogen (acceptor) provide a critical hydrogen-bonding motif that mimics the adenine ring of ATP.

This guide analyzes the structural determinants of 2-AT derivatives, detailing their synthesis, kinase inhibitory mechanisms (specifically Src/Abl), and antimicrobial potential.

Structural Activity Relationship (SAR) & Pharmacophore Mapping

To design effective 2-AT derivatives, one must understand the electronic and steric requirements of the binding pocket. The 2-AT core is rarely the sole pharmacophore; rather, it serves as a directional anchor.

The Hinge Binder Concept

In kinase inhibition, the 2-aminothiazole motif is frequently employed to bind the "hinge region" of the kinase ATP-binding pocket.

-

N3 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).

-

C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD).

-

C4 & C5 Positions: Vectors for hydrophobic interactions (selectivity gates).

SAR Visualization

The following diagram maps the critical substitution points for optimizing biological activity.

Figure 1: Structural Activity Relationship (SAR) map of the 2-aminothiazole scaffold highlighting key interaction vectors.

Synthetic Access: The Hantzsch Thiazole Synthesis

While various methods exist (e.g., iodine-mediated cyclization), the Hantzsch Thiazole Synthesis remains the gold standard for reliability and scalability. It involves the condensation of

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the

-

Critical Control Point: The reaction initially forms the hydrobromide salt of the thiazole. Failure to neutralize this salt during workup often leads to low yields or incorrect solubility profiles in bioassays.

Validated Protocol: Synthesis of 4-Phenyl-2-aminothiazole

Objective: Synthesize a reference standard 2-AT derivative.

Reagents:

- -Bromoacetophenone (1.0 eq)[1]

-

Thiourea (1.2 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (Buffer) or Ammonium Hydroxide (Workup)

Workflow:

-

Solubilization: Dissolve 10 mmol of

-bromoacetophenone in 20 mL of ethanol in a round-bottom flask. -

Addition: Add 12 mmol of thiourea. If the substrate is acid-sensitive, add 1.0 eq of Sodium Acetate to buffer the HBr generated.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrobromide salt may precipitate.

-

Neutralization (Crucial Step): Pour the reaction mixture into ice water. Basify to pH 8–9 using 10% Ammonium Hydroxide or saturated

. This liberates the free base. -

Purification: Filter the resulting precipitate. Recrystallize from ethanol/water to achieve >98% purity (verified by HPLC).

Figure 2: Step-by-step workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Therapeutic Focus: Oncology (Kinase Inhibition)

The most successful commercial application of 2-AT derivatives is in oncology, specifically targeting tyrosine kinases like Src and Bcr-Abl .

Mechanism of Action: ATP Competition

Drugs like Dasatinib (BMS-354825) utilize the 2-aminothiazole moiety to occupy the ATP-binding pocket.

-

The thiazole nitrogen accepts a hydrogen bond from the backbone NH of Met318 (in Src).

-

The exocyclic amino group donates a hydrogen bond to the carbonyl oxygen of Thr315 (gatekeeper residue).

-

This dual-anchor mechanism creates nanomolar potency.

Comparative Potency Data

The following table illustrates how structural modifications on the 2-AT core affect IC50 values against Src Kinase.

| Compound Class | R-Group (C4 Position) | R-Group (C5 Position) | Src Kinase IC50 (nM) | Notes |

| Basic 2-AT | Phenyl | H | > 10,000 | Weak binder; lacks hydrophobic depth. |

| Aryl-Substituted | 4-Cl-Phenyl | H | ~ 500 | Improved lipophilic interaction. |

| Dasatinib Core | Substituted Pyrimidine | Carboxamide | < 1.0 | Optimized H-bonding network & shape complementarity. |

Signaling Pathway Inhibition

The inhibition of Src/Abl by 2-AT derivatives shuts down downstream oncogenic signaling.

Figure 3: Downstream effects of Src kinase inhibition by 2-aminothiazole derivatives.

Therapeutic Focus: Antimicrobial Activity

Beyond oncology, 2-AT derivatives exhibit significant antimicrobial properties.[3][4][5][6][7]

Mechanism: FabH Inhibition

Recent studies suggest that certain 2-AT derivatives target FabH (β-ketoacyl-acyl carrier protein synthase III), a key enzyme in bacterial fatty acid biosynthesis. Unlike kinase inhibitors, antimicrobial 2-ATs often require electron-withdrawing groups on the C4-aryl ring to penetrate the bacterial cell wall.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Assay Type: Broth Microdilution (CLSI Standard).

-

Inoculum Prep: Adjust bacterial culture (S. aureus or E. coli) to

CFU/mL. -

Compound Dilution: Dissolve 2-AT derivative in DMSO. Perform serial 2-fold dilutions in Mueller-Hinton broth (Range: 128

g/mL to 0.25 -

Incubation: Add 100

L of inoculum to 100 -

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = No Growth, Pink = Growth).

References

-

Das, J., et al. (2006).[8] "2-aminothiazole as a novel kinase inhibitor template.[8][9][10] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[1] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols." Link

-

Ayati, A., et al. (2015).[6] "Synthesis and biological activity of 2-aminothiazole derivatives: A review." European Journal of Medicinal Chemistry. (Referenced via NIH/PMC context). Link

-

Matiichuk, Y., et al. (2025).[7] "Synthesis and Anticancer Activity of Aminothiazole-Terminal Phenoxycompounds Hybrids." Chemistry & Chemical Technology. Link

-

Chimenti, F., et al. (2016). "Synthesis and antimicrobial activity of novel 2-aminothiazole derivatives." ResearchGate.[9] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. excli.de [excli.de]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Alchemist's Guide to a Privileged Scaffold: A Technical Deep Dive into the Discovery of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Structural Analogs

Foreword: The Allure of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in engaging a wide array of biological targets.[1][2] This heterocyclic scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in clinically approved therapeutics, most notably in the realm of oncology with drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[3] Its prevalence stems from its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal chelation, and π-stacking, making it an ideal anchor for designing potent and selective modulators of biological function. This guide embarks on a journey to explore the systematic discovery of structural analogs of a specific, yet representative, 2-aminothiazole: 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. While the specific biological profile of this lead compound will be our starting point, the principles and methodologies detailed herein are broadly applicable to any drug discovery program centered on this remarkable scaffold. We will navigate the intricate path from initial lead characterization to the strategic design, synthesis, and evaluation of novel analogs, with the ultimate goal of identifying candidates with superior therapeutic potential.

I. Deconstructing the Lead: Initial Assessment of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine

Before embarking on an extensive analog synthesis campaign, a thorough understanding of the lead compound is paramount. This initial phase focuses on characterizing its physicochemical properties, predicting its likely biological targets, and establishing a baseline for its biological activity.

A. Physicochemical Profiling and In Silico Target Prediction

A comprehensive in silico analysis of the lead structure provides the foundational data for rational drug design. This includes the calculation of key physicochemical parameters and the use of computational models to predict potential biological targets.

| Parameter | Predicted Value | Implication for Drug Discovery |

| Molecular Weight | ~171.27 g/mol | Excellent starting point, well within Lipinski's Rule of Five. |

| LogP | ~1.5 | Indicates good aqueous solubility and potential for good oral bioavailability. |

| Hydrogen Bond Donors | 1 | The primary amine is a key interaction point. |

| Hydrogen Bond Acceptors | 3 | The thiazole nitrogen and the dimethylamino group offer additional interaction sites. |

| pKa | Basic (amine) | Influences solubility and interaction with acidic residues in target proteins. |

In Silico Target Prediction:

Given the prevalence of 2-aminothiazoles in oncology and inflammation, initial computational target fishing would focus on databases of known kinase, protease, and metabolic enzyme inhibitors. Similarity searches and pharmacophore modeling against these databases can provide a short list of high-probability targets. For the purpose of this guide, we will hypothesize that in silico and subsequent in vitro screening have identified two primary, and biologically relevant, target classes for our lead compound: kinases (due to the general prevalence of 2-aminothiazoles as kinase inhibitors) and enzymes of the eicosanoid pathway , such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1/2), which are key players in inflammation.[1]

B. Establishing a Baseline Biological Activity Profile

The initial in vitro evaluation of the lead compound is critical for establishing a benchmark against which all future analogs will be compared. This screening cascade should be designed to confirm the predicted biological activities and assess the compound's broader pharmacological profile.

Proposed Initial Screening Cascade:

-

Primary Target Engagement Assays:

-

Kinase Panel Screening: A broad panel of recombinant kinases (e.g., a panel of 96 or more representative kinases) to identify specific kinase targets.

-

5-LO and COX-1/2 Inhibition Assays: Cell-free enzymatic assays to quantify the inhibitory potency against these key inflammatory enzymes.

-

-

Cellular Activity Assays:

-

Antiproliferative Assays: A panel of cancer cell lines (e.g., breast, lung, colon) to assess cytotoxic or cytostatic effects.[3]

-

Anti-inflammatory Cellular Assays: Measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

-

-

Initial ADME-Tox Profiling:

-

Metabolic Stability: Incubation with human liver microsomes to assess the rate of metabolic degradation.

-

Cytotoxicity: Assessment of general cytotoxicity in a non-cancerous cell line (e.g., HEK293) to determine a preliminary therapeutic window.

-

II. The Strategic Blueprint for Analog Discovery: A Multi-pronged Approach

With a foundational understanding of the lead compound, the next phase involves the strategic design of structural analogs. This is not a random walk through chemical space but a carefully orchestrated exploration guided by established medicinal chemistry principles.

Logical Flow of Analog Discovery

Caption: A workflow for the discovery of structural analogs.

A. Structure-Activity Relationship (SAR) by Systematic Modification

The goal of SAR exploration is to systematically probe the chemical space around the lead molecule to understand which structural features are critical for activity and which can be modified to improve desired properties. The 2-aminothiazole core offers three primary vectors for modification: the 2-amino group, the 4-position, and the 5-position.

Vector 1: The 2-Amino Group (N,N-dimethylamine)

The N,N-dimethylamino group is a key basic center and a potential site for hydrogen bond interactions. Modifications here can significantly impact potency, selectivity, and physicochemical properties.

-

Alkyl Chain Variation: Explore the impact of steric bulk and lipophilicity by synthesizing analogs with different alkyl substituents (e.g., diethyl, dipropyl, cyclic amines like piperidine and morpholine).

-

Amide and Sulfonamide Formation: Convert the amine to amides and sulfonamides with a variety of acyl and sulfonyl chlorides. This will neutralize the basicity and introduce new hydrogen bond donors and acceptors.

-

Aromatic Substitution: Introduce aromatic and heteroaromatic rings to explore potential π-stacking interactions within the target's binding pocket.

Vector 2: The 4-Position (Aminomethyl Group)

The aminomethyl linker provides flexibility and a primary amine for potential salt bridge formation.

-

Linker Homologation: Synthesize analogs with longer (e.g., aminoethyl) or shorter linkers to probe the optimal distance to the primary amine.

-

Linker Rigidity: Introduce conformational constraints by incorporating the linker into a cyclic system (e.g., piperidine).

-

Amine Modification: Similar to the 2-amino group, explore acylation, sulfonylation, and alkylation of the primary amine to modulate its properties.

Vector 3: The 5-Position (Unsubstituted)

While unsubstituted in the lead, the 5-position is a prime location for introducing substituents to fine-tune activity and properties.

-

Small Alkyl and Halogen Groups: Introduce small groups like methyl, ethyl, chloro, or bromo to probe for steric and electronic effects.

-

Aromatic and Heteroaromatic Groups: Utilize palladium-catalyzed cross-coupling reactions to install a variety of aryl and heteroaryl moieties, which can lead to significant gains in potency.

B. Bioisosteric Replacement: A Strategy for Fine-Tuning Properties

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties but potentially different physicochemical characteristics.[4] This can be used to improve metabolic stability, modulate solubility, or escape patent protection.

Potential Bioisosteric Replacements for the 2-Aminothiazole Core:

-

2-Aminooxazole: Replacing the sulfur with oxygen can increase polarity and potentially improve solubility and cell permeability.[5]

-

2-Aminopyrimidine: This replacement maintains a similar hydrogen bonding pattern while altering the overall electronic distribution of the ring.

-

1,3,4-Thiadiazol-2-amine: This isomeric scaffold can present the key pharmacophoric elements in a different spatial arrangement.

Bioisosteric Replacements for Key Functional Groups:

-

Amine to Amide/Sulfonamide: As discussed in the SAR section, this is a classic bioisosteric replacement to modulate basicity and hydrogen bonding capacity.

-

Methyl to Trifluoromethyl: The trifluoromethyl group is a common bioisostere for a methyl group that can block metabolic oxidation and alter electronic properties.

III. The Synthetic Arsenal: Bringing Analogs to Life

A robust and flexible synthetic strategy is the engine of any analog discovery program. For 2-aminothiazoles, the Hantzsch thiazole synthesis is the workhorse reaction, offering a convergent and versatile route to a wide range of derivatives.

A. General Synthetic Scheme: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[6] This method is highly modular, allowing for the introduction of diversity at both the 4- and 2-positions of the thiazole ring.

Hantzsch Thiazole Synthesis Workflow

Caption: The core components of the Hantzsch thiazole synthesis.

B. Detailed Synthetic Protocol: Synthesis of a Representative Analog

Synthesis of 4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine:

-

Preparation of the Thiourea Derivative:

-

To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add benzoyl isothiocyanate (1.1 eq).

-

Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent in vacuo and treat the crude product with an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the benzoyl group.

-

Cool the reaction to room temperature and neutralize with hydrochloric acid to precipitate the N-phenylthiourea.

-

Filter, wash with water, and dry the solid to obtain the desired thiourea.

-

-

Hantzsch Condensation:

-

To a solution of N-phenylthiourea (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

-

Introduction of the Aminomethyl Group:

-

The 4-(chloromethyl) intermediate from the previous step is dissolved in a suitable solvent (e.g., DMF).

-

Add an excess of a protected amine source, such as potassium phthalimide (2.0 eq).

-

Heat the reaction to 80-100 °C for 6-8 hours.

-

After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

-

Deprotection:

-

The phthalimide-protected intermediate is dissolved in ethanol.

-

Add hydrazine hydrate (5.0 eq) and heat the reaction to reflux for 2-4 hours.

-

Cool the reaction, and the phthalhydrazide byproduct will precipitate.

-

Filter the solid and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the final compound, 4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine.

-

IV. The Crucible of Discovery: A Self-Validating Screening Cascade

The biological evaluation of newly synthesized analogs must be systematic and rigorous. The screening cascade should be designed to provide a rapid assessment of potency, selectivity, and key drug-like properties, with a clear feedback loop to the design and synthesis teams.

A. Tier 1: Primary Screening for Potency and Selectivity

All newly synthesized compounds will enter this initial tier of screening to assess their activity against the primary biological targets and to get an early read on selectivity.

| Assay | Purpose | Endpoint |

| Primary Target Engagement Assays | ||

| Recombinant Kinase Assays (e.g., against identified target kinases) | Quantify potency against primary kinase targets. | IC50 value |

| 5-LO and COX-1/2 Enzymatic Assays | Quantify potency against primary inflammatory targets. | IC50 value |

| Cellular Assays | ||

| Cancer Cell Line Proliferation (e.g., MCF-7, A549) | Assess cellular potency and antiproliferative effects. | GI50 value |

| LPS-stimulated Cytokine Release in PBMCs | Assess cellular anti-inflammatory activity. | IC50 for TNF-α/IL-6 inhibition |

| Counter-Screening | ||

| Non-target Kinase Assay | Assess selectivity against a closely related off-target kinase. | IC50 value |

| Cytotoxicity in a Non-cancerous Cell Line (e.g., HEK293) | Determine general cytotoxicity and initial therapeutic index. | CC50 value |

B. Tier 2: Secondary Screening for Lead Optimization

Promising compounds from Tier 1, with desirable potency and selectivity profiles, will advance to Tier 2 for a more in-depth characterization of their drug-like properties.

| Assay | Purpose | Endpoint |

| ADME Assays | ||

| Human Liver Microsomal Stability | Assess metabolic stability. | Half-life (t1/2) |

| Caco-2 Permeability | Predict intestinal absorption. | Apparent permeability (Papp) |

| Plasma Protein Binding | Determine the fraction of unbound, active drug. | Percent bound |

| Mechanism of Action Studies | ||

| Western Blot Analysis | Confirm target engagement in cells (e.g., inhibition of kinase phosphorylation). | Reduction in phosphorylated substrate |

| Cell Cycle Analysis | Elucidate the mechanism of antiproliferative activity. | Percentage of cells in G1, S, G2/M phases |

V. The Path Forward: From Hit to Preclinical Candidate

The data generated from the iterative cycles of design, synthesis, and screening will build a comprehensive SAR landscape for the 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine scaffold. This will enable the project team to identify key structural motifs that confer high potency, selectivity, and favorable drug-like properties. The ultimate goal is the selection of a preclinical candidate that demonstrates a superior overall profile compared to the initial lead compound and warrants further investigation in in vivo models of disease. This systematic and intellectually rigorous approach, grounded in the principles of medicinal chemistry and guided by empirical data, is the hallmark of successful drug discovery.

References

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

-

Li, Y., Li, X., Wang, Y., Zhao, Y., Liu, Y., Zhang, Y., ... & Zhang, H. (2018). Synthesis and bioevaluation of N, 4-diaryl-1, 3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(1), e0190119. [Link]

-

Asati, V., & Sharma, S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 285-310. [Link]

-

Nevagi, R. J., & Kulkarni, M. V. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Hussein, A. H. M., Khames, A. A., El-Adasy, A. A. A., Atalla, A. A., & Abdel-Rady, M. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC advances, 10(50), 29931-29946. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

-

Gaponova, I. I., Velihina, E. S., Kulakov, I. V., & Bakibaev, A. A. (2021). Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1, 3-thiazoles. Chemistry of Heterocyclic Compounds, 57(9), 830-836. [Link]

-

Ghaemmaghami, A. G., Phuan, P. W., & Gallardo-Godoy, A. (2012). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of medicinal chemistry, 55(21), 9117-9127. [Link]

-

Reddy, T. S., & Kumar, K. A. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 441-446. [Link]

-

Kumar, R., & Singh, P. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 16-25. [Link]

-

Anufriev, V. P., Pelageev, D. N., Kovach, S. M., & Balaneva, N. N. (2025). 2-Amino-4-(aminomethyl) thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Mendeleev Communications, 35(1), 1-3. [Link]

-

Krystof, V., & Gucka, E. (2018). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 23(11), 2959. [Link]

-

Khames, A., El-Adasy, A. A. A., Atalla, A. A., & Abdel-Rady, M. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 896. [Link]

-

Krasavin, M. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 109244. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]

-

Kumar, A., Sharma, S., & Kumar, P. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 1-14. [Link]

-

Ballatore, C., Smith, A. B., & Lee, V. M. Y. (2013). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of medicinal chemistry, 56(16), 6295-6319. [Link]

-

Lesyk, R., & Zimenkovsky, B. (2024). Type of the Paper (Article). Proceedings of the Shevchenko Scientific Society. Medical Sciences, 1(73). [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved February 6, 2026, from [Link]

Sources

- 1. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 1211487-08-9 properties and hazards

The following technical guide provides an in-depth analysis of CAS 1211487-08-9, a specialized thiazole building block used in medicinal chemistry.

4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride

Executive Summary

CAS 1211487-08-9 is a high-value heterocyclic building block belonging to the 2-aminothiazole class. This compound serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and GPCR ligands . Its structural features—a rigid thiazole core substituted with a basic dimethylamino group and a primary aminomethyl linker—make it an ideal "hinge-binder" fragment for ATP-competitive inhibitors and a versatile linker for fragment-based drug discovery (FBDD).

Key Technical Insight: Researchers must note that while the dihydrochloride salt offers improved stability over the free base (CAS 1023818-77-0), it is hygroscopic and prone to oxidative degradation in DMSO solutions over time. Proper storage and fresh preparation of stock solutions are non-negotiable for assay reproducibility.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data characterizes the dihydrochloride salt form, which is the standard commercial preparation.

| Property | Specification |

| Chemical Name | 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride |

| CAS Number | 1211487-08-9 |

| Free Base CAS | 1023818-77-0 |

| Molecular Formula | C₆H₁₁N₃S · 2HCl |

| Molecular Weight | 230.16 g/mol (Salt) / 157.24 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Water (>50 mg/mL), DMSO (Soluble), Ethanol (Slightly) |

| Hygroscopicity | High (Deliquescent in high humidity) |

| pKa (Calc) | ~5.3 (Thiazole N), ~9.5 (Primary Amine) |

Mechanism of Action & Utility: The "Privileged Scaffold"

In drug development, CAS 1211487-08-9 is classified as a Privileged Scaffold . It is not a drug itself but a pharmacophore enabler.

A. Kinase Hinge Binding

The 2-aminothiazole moiety is a proven bioisostere for the adenine ring of ATP.

-

Donor-Acceptor Motif: The thiazole nitrogen (acceptor) and the C2-amino group (donor) can form a bidentate hydrogen bond network with the "hinge region" amino acids of kinase enzymes (e.g., CDK, Src, PI3K).

-

Vector Positioning: The C4-aminomethyl group provides a distinct vector for extending the molecule into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubility-enhancing groups.

B. Synthetic Utility

The primary amine at the C4 position allows for rapid diversification via:

-

Amide Coupling: Reaction with carboxylic acids to form peptidomimetics.

-

Reductive Amination: Creation of secondary amines for tuning lipophilicity (LogD).

-

Sulfonylation: Synthesis of sulfonamides to target carbonic anhydrases or specific GPCRs.

C. Visualization: Synthesis & Optimization Workflow

The following diagram illustrates the logical flow of utilizing this scaffold in a Lead Optimization campaign, highlighting the critical Hantzsch synthesis origin.

Caption: Figure 1. Synthesis pathway and downstream application logic for the aminothiazole scaffold.

Hazards & Safety Profile (GHS)

While specific toxicological data for this exact CAS is limited, it shares the hazard profile of cationic aminothiazoles and hydrochloride salts.

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Always handle within a chemical fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory.

-

Spill Management: Sweep up dry spills to avoid generating dust. If solvated, absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

Experimental Protocols

Protocol A: Preparation of Assay-Ready Stock Solutions

Context: Aminothiazoles can undergo oxidative dimerization or hydrolysis in DMSO upon prolonged storage.

-

Weighing: Weigh 10 mg of CAS 1211487-08-9 into a sterile, amber glass vial (to protect from light).

-

Solvent Addition: Add anhydrous DMSO (dimethyl sulfoxide) to achieve a concentration of 10 mM or 100 mM.

-

Calculation: For 10 mg (MW 230.16), add 434 µL DMSO for 100 mM.

-

-

Dissolution: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.

-

QC Check: Inspect for clarity. The solution should be colorless to pale yellow. Darkening indicates decomposition.

-

Storage: Aliquot immediately into single-use volumes (e.g., 50 µL). Store at -20°C or -80°C. Do not refreeze more than once.

Protocol B: General Amide Coupling (Derivatization)

Context: Attaching the scaffold to a carboxylic acid core (R-COOH).

-

Activation: In a round-bottom flask, dissolve the Carboxylic Acid Partner (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at Room Temperature (RT).

-

Addition: Add CAS 1211487-08-9 (1.1 equiv). Note: The extra equivalent of DIPEA in step 1 neutralizes the 2HCl salt.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_acid + 157 - 18).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient).

References

-

PubChem. (2025).[1][2] Compound Summary: Diethyl 2-fluoro-2-methylmalonate (and related thiazole search results). National Library of Medicine. [Link]

-

Mishra, C. B., et al. (2020).[3] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[3][4] Molecules, 25(11), 2535. [Link]

-

Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. [Link]

Sources

- 1. Perfluorodecanoic acid | C9F19COOH | CID 9555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ornithine aspartate | C9H19N3O6 | CID 10220941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectroscopic Data for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific compound, this document focuses on a predictive approach grounded in fundamental spectroscopic principles and data from analogous structures. It is designed to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related 2-aminothiazole derivatives.

Introduction: The Significance of Spectroscopic Characterization

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The precise structural elucidation of novel derivatives is paramount to understanding their structure-activity relationships (SAR). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide will delve into the predicted spectroscopic signature of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine and provide robust protocols for acquiring such data.

Molecular Structure and Predicted Spectroscopic Data

The structure of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, with the IUPAC name 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine, is presented below.[2] The predictions for its spectroscopic data are derived from the analysis of its functional groups and electronic environment.

Caption: 2D Structure of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, specific signals are predicted for both ¹H and ¹³C nuclei. A suitable solvent for NMR analysis of aminothiazole derivatives is deuterated dimethyl sulfoxide (DMSO-d₆), as it can effectively dissolve the compound and its residual proton signal does not overlap with the expected signals of the analyte.[3][4]

The predicted ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -N(CH₃)₂ | 2.1 - 2.3 | Singlet | 6H |

| -CH₂- | 3.5 - 3.7 | Singlet | 2H |

| Thiazole-H | 6.5 - 6.7 | Singlet | 1H |

| -NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |

The N,N-dimethyl protons are expected to appear as a singlet in the upfield region. The methylene protons, being adjacent to an amine and the thiazole ring, will be deshielded and appear as a singlet. The lone proton on the thiazole ring is in an electron-rich environment and is expected to appear as a singlet. The primary amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D₂O.

Caption: Predicted ¹H NMR signals for the target molecule.

The predicted ¹³C NMR spectrum is expected to show five signals, corresponding to the five unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N(CH₃)₂ | ~45 |

| -CH₂- | ~55 |

| Thiazole-C5 | ~105 |

| Thiazole-C4 | ~150 |

| Thiazole-C2 | ~170 |

The carbons of the N,N-dimethyl groups will be the most upfield. The methylene carbon will be slightly downfield due to its attachment to the thiazole ring. The C5 carbon of the thiazole ring is expected to be the most upfield of the ring carbons.[5] The C4 carbon, attached to the aminomethyl group, will be further downfield, and the C2 carbon, bonded to two nitrogen atoms, will be the most deshielded.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is predicted to show characteristic absorption bands for its amine and thiazole moieties.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3200 | Medium, Doublet |

| C-H Stretch (aliphatic) | 2950 - 2800 | Medium to Strong |

| C=N Stretch (thiazole) | 1640 - 1580 | Medium to Strong |

| N-H Bend (primary amine) | 1650 - 1550 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-S Stretch | 800 - 700 | Weak to Medium |

The presence of a primary amine will be indicated by a doublet in the N-H stretching region. The aliphatic C-H stretches will be prominent. The C=N stretching of the thiazole ring and the N-H bending of the primary amine may overlap.[7][8]

Caption: Predicted major IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (C₆H₁₁N₃S), the predicted monoisotopic mass is 157.0674 Da.[2]

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern will likely be dominated by the cleavage of bonds adjacent to the nitrogen atoms and the thiazole ring, leading to the formation of stable fragment ions.

Predicted Fragmentation Pathway:

-

Loss of a methyl radical (•CH₃) from the dimethylamino group: [M - 15]⁺ at m/z 142.

-

Alpha-cleavage with loss of the dimethylaminomethyl radical (•CH₂N(CH₃)₂): A prominent peak at m/z 100, corresponding to the 2-aminothiazole cation.

-

Cleavage of the C-C bond between the methylene group and the thiazole ring: A peak at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

Caption: A simplified predicted fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine. Instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3][4]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[9]

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Acquisition (EI-MS):

-

Introduce the sample into the ion source (e.g., via a direct insertion probe).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

-

Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Optimize the spray voltage and other source parameters to achieve a stable signal.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Interpretation and Structural Confirmation

The collective analysis of the acquired NMR, IR, and MS data will provide a comprehensive picture of the molecular structure.

-

NMR: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. 2D NMR experiments like COSY, HSQC, and HMBC can be employed to confirm the connectivity between protons and carbons.

-

IR: The presence of the characteristic absorption bands for the primary amine and the thiazole ring will confirm the presence of these functional groups.

-

MS: The observation of the molecular ion peak at the correct m/z value will confirm the molecular weight. The fragmentation pattern should be consistent with the proposed structure and the predicted fragmentation pathway.[10][11]

By correlating the data from these three spectroscopic techniques, a high degree of confidence in the structural assignment of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine can be achieved.

References

-

MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

-

ACS Publications. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

Samarra Journal of Pure and Applied Science. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

-

MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. PubMed Central. Retrieved from [Link]

-

Kaunas University of Technology. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm -1. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sjpas.com [sjpas.com]

- 4. rsc.org [rsc.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]

- 7. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

Unlocking the Therapeutic Potential of Aminothiazoles: A Technical Guide to Key Molecular Targets

Abstract

The 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several clinically approved drugs. This technical guide provides an in-depth exploration of the key therapeutic targets of aminothiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of harnessing this versatile chemical moiety. We will delve into the specific molecular interactions and mechanisms of action across critical disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. Furthermore, this guide furnishes detailed, field-proven experimental protocols and data presentation strategies to empower the rational design and evaluation of novel aminothiazole-based therapeutics.

The Aminothiazole Scaffold: A Privileged Yet Complex Moiety

The five-membered heterocyclic ring of thiazole, particularly when substituted with an amino group at the 2-position, confers a unique combination of physicochemical properties that facilitate interactions with a diverse range of biological targets. Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid planar structure, allows for high-affinity binding to the active sites of numerous enzymes and receptors.

However, it is crucial to acknowledge the potential for the aminothiazole group to act as a "toxicophore."[1][2] Metabolic activation can lead to the formation of reactive metabolites, a critical consideration in drug design and development that necessitates careful toxicological evaluation. This guide will address both the therapeutic promise and the potential pitfalls associated with this important chemical scaffold.

Oncological Targets: Taming Uncontrolled Cell Proliferation

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Aminothiazole derivatives have emerged as potent inhibitors of several key kinases implicated in tumorigenesis and metastasis.

Aurora Kinases: Guardians of Mitosis

Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate critical mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[3] Their overexpression is common in many human cancers and is associated with aneuploidy and tumor progression.[3]

Mechanism of Action: Aminothiazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, such as histone H3.[3][4] This disruption of kinase activity leads to mitotic arrest and ultimately, apoptosis of cancer cells.

Featured Aminothiazole-Based Aurora Kinase Inhibitor:

A notable example is a series of 2-aminophenyl-5-halothiazoles that have demonstrated potent inhibition of Aurora kinases.[4] Structure-activity relationship (SAR) studies have provided insights into the key chemical features required for potent inhibitory activity.[4]

Experimental Workflow: In Vitro Aurora Kinase Inhibition Assay